molecular formula C14H15N3O2 B11987120 N'-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide CAS No. 303065-56-7

N'-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide

Cat. No.: B11987120
CAS No.: 303065-56-7
M. Wt: 257.29 g/mol
InChI Key: SGNQLUQPNQLMTG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring, a tolyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(o-tolylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The furan ring and tolyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of functional materials, such as polymers and coordination complexes.

    Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism by which N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and tolyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(Furan-2-ylmethylene)-2-(phenylamino)acetohydrazide
  • N’-(Thiophen-2-ylmethylene)-2-(o-tolylamino)acetohydrazide
  • N’-(Pyridin-2-ylmethylene)-2-(o-tolylamino)acetohydrazide

Uniqueness

N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

303065-56-7

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C14H15N3O2/c1-11-5-2-3-7-13(11)15-10-14(18)17-16-9-12-6-4-8-19-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+

InChI Key

SGNQLUQPNQLMTG-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.